molecular formula C18H23NO5 B1456678 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione CAS No. 1428140-01-5

2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B1456678
CAS No.: 1428140-01-5
M. Wt: 333.4 g/mol
InChI Key: MHFRTSFWPQHLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]-5-phenylcyclohexane-1,3-dione
  • 2-[(Dimethylamino)methylene]-5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione
  • 2-[(Dimethylamino)methylene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of three methoxy groups on the phenyl ring

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-19(2)10-13-14(20)8-11(9-15(13)21)12-6-7-16(22-3)18(24-5)17(12)23-4/h6-7,10-11H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRTSFWPQHLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC(CC1=O)C2=C(C(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.